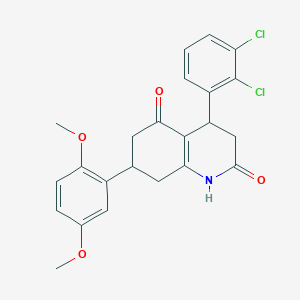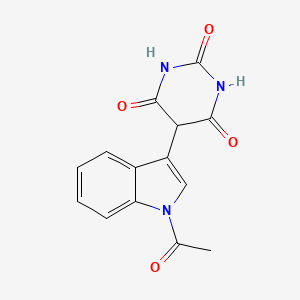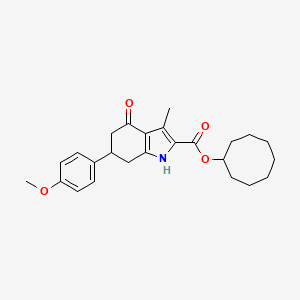![molecular formula C17H21N3O5S2 B4781258 N-(4-sulfamoylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide](/img/structure/B4781258.png)
N-(4-sulfamoylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
概要
説明
N-(4-sulfamoylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties
準備方法
The synthesis of N-(4-sulfamoylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
化学反応の分析
N-(4-sulfamoylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Due to its sulfonamide structure, it has been investigated for its antibacterial and antiviral properties.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-sulfamoylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis in bacteria .
類似化合物との比較
N-(4-sulfamoylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide can be compared with other sulfonamide compounds such as:
Sulfamethoxazole: Commonly used as an antibiotic.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfacetamide: Applied in the treatment of skin infections.
特性
IUPAC Name |
N-(4-sulfamoylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S2/c1-11-8-12(2)17(13(3)9-11)27(24,25)19-10-16(21)20-14-4-6-15(7-5-14)26(18,22)23/h4-9,19H,10H2,1-3H3,(H,20,21)(H2,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWXQDRNJPZGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{[ethyl(phenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B4781182.png)

![(4Z)-2-(2-chloro-5-iodophenyl)-4-[(3-fluorophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B4781195.png)
![3-[4-(difluoromethoxy)phenyl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4781197.png)

![N-(1,3-benzothiazol-2-yl)-2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4781213.png)

![1-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-4-methylpiperidine](/img/structure/B4781221.png)
![(2E)-3-{2-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B4781235.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4781245.png)
![N-[2-(diethylamino)ethyl]-N-[2-(mesitylamino)-2-oxoethyl]benzamide 2-butenedioate](/img/structure/B4781246.png)
![4-(2-METHOXYPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE](/img/structure/B4781254.png)


